molecular formula C15H25N5O2 B10920263 N-{2-[(cyclohexylcarbamoyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-{2-[(cyclohexylcarbamoyl)amino]ethyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10920263
M. Wt: 307.39 g/mol
InChI Key: ODNUPJRUOJSEQP-UHFFFAOYSA-N
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Description

N~3~-(2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its significant role in various biochemical processes. This compound is particularly noted for its inhibitory effects on certain enzymes, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring, followed by the introduction of the cyclohexylamino group and the carboxamide functionality. Common reagents used in these reactions include cyclohexylamine, various carbonyl compounds, and pyrazole derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher throughput and consistency in product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with potentially novel biological activities.

Scientific Research Applications

N~3~-(2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its effects on biological systems, particularly its inhibitory action on specific enzymes.

    Medicine: Due to its enzyme inhibitory properties, it is investigated for potential therapeutic applications, including the treatment of diseases where enzyme regulation is crucial.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N3-(2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the enzyme and pathway targeted.

Comparison with Similar Compounds

Similar Compounds

    N~3~-(2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE: shares similarities with other enzyme inhibitors, such as:

Uniqueness

What sets N3-(2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ETHYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE apart is its specific structure, which confers unique binding properties and inhibitory effects. This makes it a valuable tool in research and potential therapeutic applications, offering advantages over other similar compounds in terms of specificity and potency.

Properties

Molecular Formula

C15H25N5O2

Molecular Weight

307.39 g/mol

IUPAC Name

N-[2-(cyclohexylcarbamoylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H25N5O2/c1-11-10-13(19-20(11)2)14(21)16-8-9-17-15(22)18-12-6-4-3-5-7-12/h10,12H,3-9H2,1-2H3,(H,16,21)(H2,17,18,22)

InChI Key

ODNUPJRUOJSEQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)NCCNC(=O)NC2CCCCC2

Origin of Product

United States

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